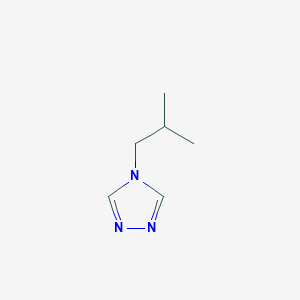
4-(2-methylpropyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylpropyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropyl)-4H-1,2,4-triazole typically involves the use of 3-amino-1,2,4-triazole as a starting material. Various synthetic strategies have been developed to access 1,2,4-triazole-containing scaffolds. One common method involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . Transition metal catalysts, such as palladium and copper, have also been employed to enhance reaction rates and improve regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
4-(2-methylpropyl)-4H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals, materials science, and organic catalysts.
Mechanism of Action
The mechanism of action of 4-(2-methylpropyl)-4H-1,2,4-triazole involves its interaction with biological receptors through hydrogen-bonding and dipole interactions . The compound can target specific enzymes or proteins, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide with a 1,2,4-triazole structure.
Uniqueness
4-(2-methylpropyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
4-(2-methylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3/c1-6(2)3-9-4-7-8-5-9/h4-6H,3H2,1-2H3 |
InChI Key |
GKFCIFGBXIWWFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13296713.png)
![3',4'-Dihydro-1'H-spiro[azetidine-2,2'-naphthalene]](/img/structure/B13296726.png)
![(2E)-3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13296736.png)
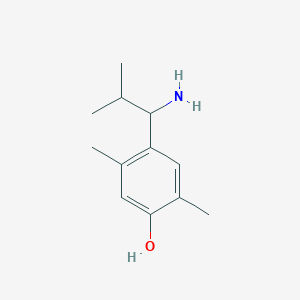
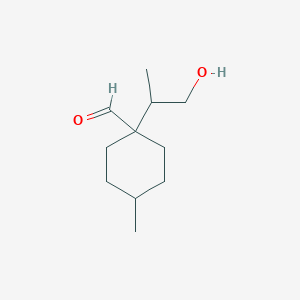
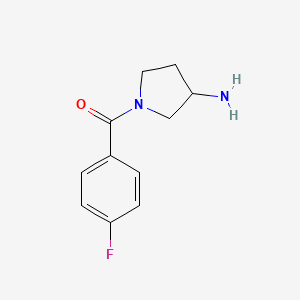
amine](/img/structure/B13296754.png)


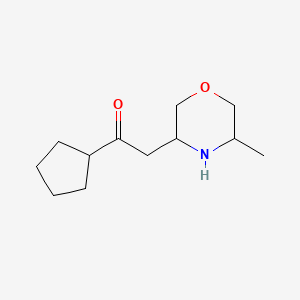
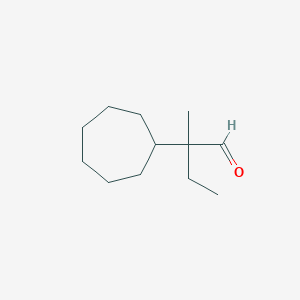
![[(Prop-2-yn-1-yl)carbamoyl]formic acid](/img/structure/B13296773.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B13296782.png)
![6,8-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13296784.png)
